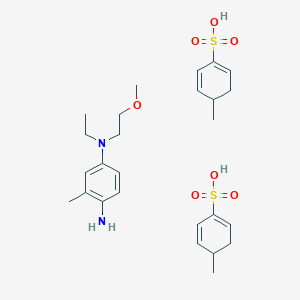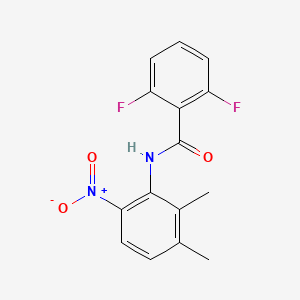
Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to an acetanilide backbone. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride to form the acetanilide core. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects, including analgesic and anti-inflammatory properties, is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the pyrrolidine ring.
2,6-Dimethylacetanilide: Lacks the pyrrolidine ring but shares the dimethyl substitution on the aromatic ring.
N-Phenylacetamide: Another analog with a simpler structure.
Uniqueness
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
18109-53-0 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18-9-8-10-19(2)22(18)24(16-15-23-13-6-7-14-23)21(25)17-20-11-4-3-5-12-20/h3-5,8-12H,6-7,13-17H2,1-2H3 |
InChI Key |
BVJQBGAPSXRSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCN2CCCC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


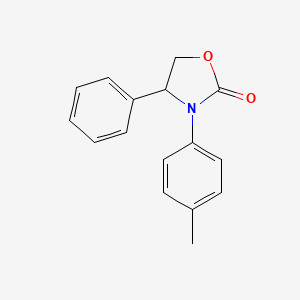
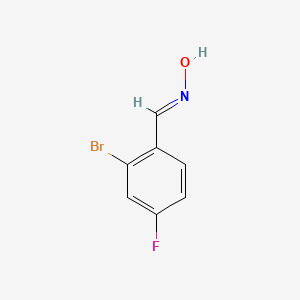
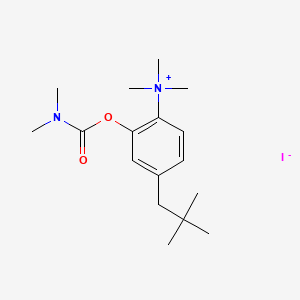
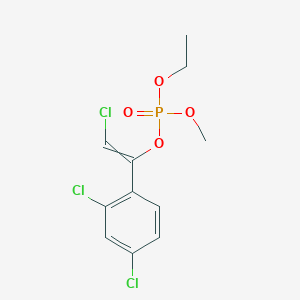

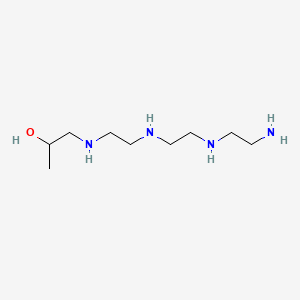
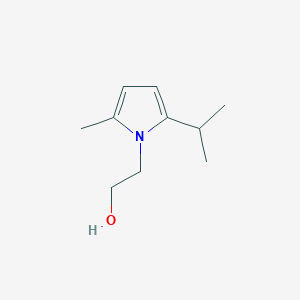
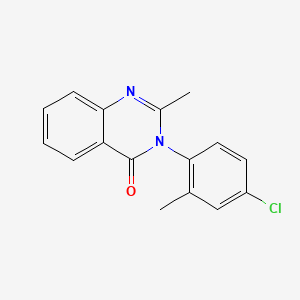

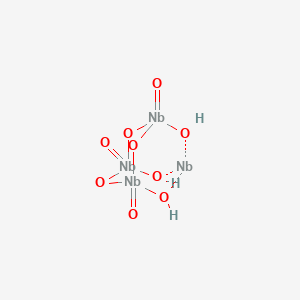
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
